2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C27H21ClN2O6. This compound is characterized by its unique structure, which includes a quinoline core, a dioxino ring, and a chlorobenzoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxino ring: This step involves the cyclization of the quinoline derivative with appropriate reagents to form the dioxino ring.
Attachment of the chlorobenzoyl group: This can be done through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of the final product: The final step involves the acylation of the intermediate with 3,5-dimethoxyaniline to form the desired compound.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.
Scientific Research Applications
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds to 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide include:
2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a chlorine atom.
2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide: This compound has a fluorine atom instead of a chlorine atom.
2-[8-(4-bromobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide: This compound has a bromine atom instead of a chlorine atom.
Properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-3-5-17(29)6-4-16)28(34)21-12-24-25(13-23(21)31)38-8-7-37-24/h3-6,9-14H,7-8,15H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEZFQLPKGZCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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